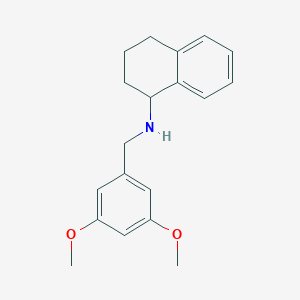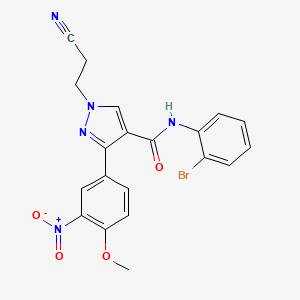![molecular formula C22H26N2O3 B4926913 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide, also known as BEB-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEB-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which plays a critical role in the survival and proliferation of cancer cells.
作用机制
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic activity. BCL-2 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis by controlling the permeability of the mitochondrial membrane. Overexpression of BCL-2 in cancer cells leads to the inhibition of apoptosis, allowing cancer cells to survive and proliferate. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide disrupts the interaction between BCL-2 and its pro-apoptotic partners, such as BAX and BAK, leading to the activation of the mitochondrial apoptosis pathway.
Biochemical and Physiological Effects
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition to its anti-cancer activity, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have anti-inflammatory effects. A study by Zhang et al. (2019) demonstrated that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is its high selectivity for BCL-2, which minimizes off-target effects. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments. It is a relatively new compound, and its synthesis requires expertise in organic chemistry. In addition, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is not yet commercially available, which may limit its accessibility for research purposes.
未来方向
There are several potential future directions for research on 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. One area of interest is the development of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Furthermore, the potential applications of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide in the treatment of inflammatory diseases warrant further investigation. Finally, the development of biomarkers for predicting the response to 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide treatment could improve patient selection and treatment outcomes.
Conclusion
In conclusion, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is a novel compound with promising applications in cancer research. Its selective inhibition of BCL-2 makes it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells, and it also has anti-inflammatory effects. While 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments, its potential future directions for research make it an exciting area of study.
合成方法
The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the key intermediate, 4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide, which is then subjected to a series of reactions to obtain the final product, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been described in detail in a research article published by Wang et al. (2017).
科学研究应用
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can selectively inhibit the activity of BCL-2, which is overexpressed in many types of cancer cells. Inhibition of BCL-2 by 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide leads to apoptosis or programmed cell death of cancer cells, making it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-15-27-19-13-11-18(12-14-19)21(25)24-20(22(26)23-4-2)16-17-9-7-6-8-10-17/h6-14,16H,3-5,15H2,1-2H3,(H,23,26)(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKKLPVMQLCET-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)



![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
